molecular formula C14H15N2+ B427642 4-Amino-1-cinnamylpyridinium

4-Amino-1-cinnamylpyridinium

Cat. No.: B427642
M. Wt: 211.28g/mol
InChI Key: VLIHIUQTABWBFE-QPJJXVBHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-cinnamylpyridinium is a pyridinium salt characterized by an amino group at the 4-position and a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the 1-position of the pyridine ring. The cinnamyl group introduces steric bulk and aromaticity, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity. For instance, substituted pyridinium salts often exhibit distinct melting points, spectroscopic signatures, and biological activities depending on their substituents .

This contrasts with smaller substituents (e.g., methyl or chloro groups), which prioritize steric and electronic effects over aromatic interactions .

Properties

Molecular Formula

C14H15N2+

Molecular Weight

211.28g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium-4-amine

InChI

InChI=1S/C14H14N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-9,11-12,15H,10H2/p+1/b7-4+

InChI Key

VLIHIUQTABWBFE-QPJJXVBHSA-O

SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=C(C=C2)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[N+]2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • ~200–250°C estimated for cinnamyl analogs) .
  • Basicity: The amino group in 4-aminopyridine has a pKa of 9.11 . The cinnamyl group’s electron-withdrawing nature could slightly decrease the basicity of this compound relative to 4-aminopyridine.
  • Spectroscopic Features : NH₂ groups in analogous compounds show IR stretches near 3350 cm⁻¹, while aromatic C-H stretches appear at ~3000–3100 cm⁻¹ .

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